molecular formula C17H22N2O B511066 {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine CAS No. 510723-62-3

{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine

Cat. No.: B511066
CAS No.: 510723-62-3
M. Wt: 270.37g/mol
InChI Key: UMWLNIWSXCFEEZ-UHFFFAOYSA-N
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Description

{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine is a high-purity secondary amine compound of significant interest in chemical research and development. Its molecular structure incorporates both a N,N-dimethylaniline and a 4-methoxybenzylamino moiety, making it a valuable synthon, or building block, for the preparation of more complex chemical entities. The compound is related to a class of molecules that have been successfully synthesized via the reduction of intermediate Schiff bases, a reliable route to secondary amines . This compound serves as a crucial starting material in organic synthesis. Research indicates its structural relatives are important precursors for the synthesis of various functional compounds, including azo dyes and dithiocarbamates . Furthermore, dimethylamine (DMA) derivatives, as a broader class, represent a promising group in medicinal chemistry, acting as precursors to numerous pharmaceuticals with a diverse range of pharmacological activities . The presence of the tertiary amine functionality in related compounds also suggests potential utility as a catalyst in polymer chemistry, for instance in the formation of polyurethane foams and epoxy resins . This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(2)16-8-4-14(5-9-16)12-18-13-15-6-10-17(20-3)11-7-15/h4-11,18H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWLNIWSXCFEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163747
Record name Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510723-62-3
Record name Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510723-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Methoxybenzylamine

The method from CN103012170A involves brominating anisole using pyridinium hydrobromide perbromide in CCl₄ at 0–5°C, achieving 95.2% yield. Subsequent formation of a Grignard reagent (Mg/THF) and reaction with oxirane yields 4-anisole ethanol, which is converted to the tosylate ester (98.2% yield). Gabriel synthesis with potassium phthalimide and hydrazine hydrate furnishes 4-methoxybenzylamine.

Formation of the Methylene Linker

Reacting 4-methoxybenzylamine with 4-(dimethylamino)benzyl chloride in DCM at 0–5°C, using triethylamine as a base, forms the methylene-bridged structure. This step mirrors the tosylate displacement in CN103012170A, where triethylamine facilitates deprotonation.

Nitro Styrene Reduction Pathway

Preparation of 4-Methoxy-β-nitrostyrene

As per CN102976958A, condensation of 4-methoxybenzaldehyde with nitromethane in glacial acetic acid yields 4-methoxy-β-nitrostyrene (87.3% yield).

Reductive Amination

Reduction of the nitro group using Zn/HCl in methanol at 40–50°C produces 4-methoxybenzylamine. Subsequent Schiff base formation with 4-(dimethylamino)benzaldehyde and reductive amination using NaBH₄ introduces the methylene linker.

Comparative Methodological Efficiency

ParameterGrignard ApproachNitro Reduction
Key Intermediate Tosylate esterβ-Nitrostyrene
Yield 95.2% (bromination)87.3% (condensation)
Reaction Time 12–15h (Grignard)4.5h (reduction)
Solvent System THF/DCMMethanol/HCl
Scalability Industrial (CCl₄)Lab-scale

The Grignard method offers higher yields but requires stringent temperature control, whereas the nitro reduction pathway is faster but less atom-economical due to stoichiometric Zn usage.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky dimethylamino groups may slow alkylation; using polar aprotic solvents (e.g., DMF) enhances reactivity.

  • Byproduct Formation : Over-reduction in nitro styrene pathways is mitigated by controlled HCl addition.

  • Purification : Distillation under reduced pressure (104–106°C/1.07 kPa) isolates the final amine with >98% purity .

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions .

Scientific Research Applications

Pharmacological Properties

The compound is a derivative of dimethylamine, which is known for its diverse pharmacological activities. Dimethylamine derivatives have been documented to exhibit:

  • Antimicrobial Activity : Compounds containing the dimethylamine moiety have shown effectiveness against various bacterial strains, making them suitable candidates for developing new antibiotics .
  • Anticancer Properties : Research indicates that dimethylamine derivatives can modulate biological pathways involved in tumor growth, demonstrating potential as anticancer agents. Notably, they may target mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in several cancer types .
  • Analgesic Effects : Some derivatives have been explored for their pain-relieving properties, contributing to their therapeutic appeal .

Synthetic Strategies

The synthesis of {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine typically involves:

  • Functional Group Manipulation : Modifying the dimethylamine scaffold to enhance biological activity.
  • Scaffold Hopping : Exploring different structural frameworks to optimize pharmacological properties.
  • Combinatorial Chemistry : Generating a library of compounds for high-throughput screening to identify candidates with desired activities .

Cancer Treatment

The compound's ability to inhibit mutated EGFR makes it a promising candidate in cancer therapy. Specific cancers that may benefit from treatment with this compound include:

Cancer TypeMechanism of Action
Lung CancerInhibition of EGFR mutants (e.g., T790M mutation)
Colorectal CancerTargeting c-Myc pathways and disrupting tumor growth
Breast CancerReducing proliferation of cancer cells through EGFR inhibition
Ovarian CancerSimilar mechanisms as above, focusing on mutant EGFR

Research indicates that compounds with similar structures can effectively reduce tumor size and improve survival rates in animal models .

Antiviral Activity

Recent studies have identified derivatives of the compound that exhibit antiviral properties against Hepatitis B virus (HBV). These derivatives increase intracellular levels of APOBEC3G, which inhibits HBV replication. The compound demonstrated higher anti-HBV activity compared to existing treatments like lamivudine .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of compounds related to this compound:

  • A study focusing on dimethylamine derivatives highlighted their role in drug delivery systems and prodrug design, enhancing therapeutic efficacy while minimizing side effects .
  • Another investigation into N-phenylbenzamide derivatives showed broad-spectrum antiviral effects, suggesting potential applications in treating viral infections alongside cancer therapies .

Mechanism of Action

The mechanism of action of {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, synthesis routes, and applications of compounds closely related to {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine:

Compound Molecular Formula Key Functional Groups Synthesis Method Applications/Findings Reference
This compound C₁₇H₂₁N₂O Dimethylamino, methoxybenzylamino Condensation of 4-methoxybenzylamine with 4-dimethylaminobenzaldehyde + NaBH₄ reduction Intermediate for pharmaceuticals (inferred from analogs)
Dimethyl-{4-[2-(4-nitro-phenyl)-vinyl]-phenyl}-amine C₁₆H₁₆N₂O₂ Dimethylamino, nitro, vinyl linker Horner-Wadsworth-Emmons reaction (4-dimethylaminobenzaldehyde + nitrobenzylphosphonate) Fluorescent probe for myelinated white matter imaging (experimental)
IMF-8 [(4-{4-[2,4-Dinitro-phenyl-hydrazono]-4H-chromen-2yl}-phenyl)-dimethyl-amine] C₂₈H₂₄N₄O₄ Dimethylamino, dinitrophenyl-hydrazono, chromen Condensation of hydrazine derivatives with aldehydes Anticancer activity (IC₅₀ = 4.7 µM against HCT-116 colon cancer cells)
[4-(4,5-Diphenyl-1H-imidazol-2-yl)-phenyl]-dimethyl-amine C₂₀H₁₅N₃ Dimethylamino, diphenylimidazole Multi-step synthesis involving iodine/H₂O-mediated cyclization Lysosome-targeting fluorescent dye (LysoTracker analog)
TBDOPV-T-518 doped with N-DMBI C₃₀H₃₄N₄ Dimethylamino, benzimidazolyl, π-conjugated core Suzuki coupling and doping with N-DMBI High n-type conductivity (114 S cm⁻¹) for organic electronics

Key Structural and Functional Differences

In contrast, nitro (Dimethyl-{4-[2-(4-nitro-phenyl)-vinyl]-phenyl}-amine) and dinitrophenyl (IMF-8) groups are electron-withdrawing, favoring applications in fluorescence or anticancer activity due to increased electrophilicity .

Pharmacological Activity: IMF-8 exhibits potent anticancer activity (IC₅₀ = 4.7 µM) attributed to the dinitrophenyl-hydrazono group, which may intercalate DNA or inhibit kinases . The target compound lacks direct activity data but shares structural similarities with CNS-targeting amines (e.g., antidepressants) .

Material Science Applications: TBDOPV-T-518 demonstrates high conductivity when doped, leveraging π-π stacking and dimethylamino groups for charge transport .

Synthetic Flexibility :

  • Schiff base formation (target compound ) vs. cyclization (imidazole derivatives ) highlights divergent synthetic strategies. NaBH₄ reduction preserves reducible groups (e.g., nitro in IMF-8 ), whereas iodine-mediated reactions enable heterocycle formation .

Biological Activity

{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine, a compound derived from the Mannich reaction, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

Chemical Structure and Properties

The compound features a dimethylamine group attached to a phenyl ring that is further substituted with a methoxy-benzylamino group. This structural arrangement is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor properties. A study evaluated various Mannich bases and found that specific derivatives showed superior activity against drug-resistant cancer cell lines, particularly those resistant to DNA topoisomerase II inhibitors .

Table 1: Antitumor Activity of Mannich Bases

CompoundCell Line TestedIC50 (µM)Reference
Compound 16KB-7d (resistant)5.2
Compound 20KB3.5
This compoundMCF-7<2

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. Studies have shown that it can inhibit both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of electron-donating groups enhances its antibacterial activity .

Table 2: Antibacterial Activity

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

The mechanism of action for this compound is thought to involve the modulation of specific receptors or enzymes within target cells. It may interact with DNA topoisomerases, leading to inhibition of cancer cell proliferation . Additionally, the compound's ability to disrupt bacterial cell membranes contributes to its antibacterial efficacy.

Case Studies

  • Anticancer Studies : In vitro studies on MCF-7 breast cancer cells demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Studies : A comprehensive evaluation of various synthesized derivatives revealed that certain modifications to the phenyl ring significantly enhanced antibacterial activity against multiple strains, suggesting structure-activity relationships critical for optimizing therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine, and how do reaction conditions influence yield and purity?

  • The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a common approach involves coupling 4-methoxybenzylamine with a dimethylamine-substituted benzaldehyde precursor under reducing conditions (e.g., NaBH4 or catalytic hydrogenation) .
  • Reaction parameters like solvent polarity (DMF vs. ethanol), temperature (reflux vs. room temperature), and catalyst choice (SnCl2 for nitro group reduction) critically affect yield and purity. Chromatography (silica gel) is often required for purification due to byproducts from incomplete substitutions .

Q. How is the structural identity of this compound validated in academic research?

  • NMR spectroscopy (¹H/¹³C) confirms the presence of key groups:

  • Aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl and benzyl groups).
  • Dimethylamine protons (δ 2.2–2.8 ppm) .
    • High-resolution mass spectrometry (HR-ESIMS) validates molecular weight (e.g., observed m/z 239.1543 for a related dimethylamine derivative) .
    • X-ray crystallography or computational modeling (DFT) can resolve ambiguities in stereochemistry or substituent orientation .

Q. What in vitro assays are typically used to screen this compound for biological activity?

  • Receptor binding assays : Radioligand competition studies (e.g., serotonin/norepinephrine transporters for antidepressant potential) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for neurological applications) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (IC50 determination) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group position, alkyl chain length) impact this compound’s pharmacokinetics and target selectivity?

  • Methoxy group position : Para-substitution (as in the parent compound) enhances lipophilicity and blood-brain barrier penetration compared to ortho/meta isomers, as shown in logBB calculations (Table 1, ) .
  • Alkyl chain elongation : Increasing the methylene spacer between the benzylamine and dimethylamine groups reduces steric hindrance, improving receptor binding (e.g., Ki values drop from 120 nM to 45 nM in serotonin transporter assays) .

Q. What contradictory findings exist regarding this compound’s mechanism of action, and how can they be resolved?

  • Contradiction : Some studies report potent serotonin reuptake inhibition (IC50 = 50 nM), while others show negligible activity.
  • Resolution : Variability may arise from differences in assay conditions (e.g., cell membrane purity, incubation time) or enantiomeric impurities. Chiral HPLC separation and retesting isolated enantiomers can clarify stereospecific effects .

Q. What computational strategies are employed to predict this compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptor binding pockets (e.g., serotonin transporter’s S1 site) .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability and identify key residues (e.g., Phe341 in the serotonin transporter) .
  • QSAR models : Regression analysis links substituent electronic parameters (Hammett σ) to activity trends .

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be reconciled during characterization?

  • Dynamic effects : Rotameric interconversion of the dimethylamine group may cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can slow rotation and simplify spectra .
  • Impurity profiling : LC-MS identifies co-eluting byproducts (e.g., incomplete substitution products) that distort signals .

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